molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B1148851
CAS No.: 1334135-75-9
M. Wt: 233.453
InChI Key: ZLJLYILYSDGQLY-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1334135-75-9) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system with bromo and chloro substituents, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions, such as Suzuki and Sonogashira reactions . Its molecular formula is C 5 H 2 BrClN 4 and it has a molecular weight of 233.453 g/mol . Derivatives of the [1,2,4]triazolo[4,3-a]pyrazine core have demonstrated significant research value. They have been explored as potent and selective antagonists of the human A 2A adenosine receptor, a target for the development of therapeutics against cerebral ischemia . Furthermore, substituted [1,2,4]triazolo[4,3-a]pyrazines have been investigated as BRD4 inhibitors , highlighting the potential of this chemical series in oncology research. The electron-deficient aromatic system allows for diverse interactions with biological targets, and the halogen substituents provide excellent sites for further synthetic diversification to optimize activity and properties. This product is guaranteed to have a purity of >95% and is supplied for Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLYILYSDGQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NN=CN21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729280
Record name 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334135-75-9
Record name 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Amide Formation and Reduction

In a nitrogen-purged reactor, 5-bromopyridine-2,3-diamine (5 g, 27 mmol) is treated with butyric acid (2.7 mL, 29 mmol) and HATU (15.01 g, 40 mmol) in dimethylformamide (DMF, 90 mL) in the presence of N,N-diisopropylethylamine (DIPEA, 14 mL, 80 mmol). The mixture is stirred at 50°C overnight to form N-(2-amino-5-bromo-3-pyridyl)butanamide. Subsequent reduction with lithium aluminum hydride (30 mL, 1 M in tetrahydrofuran) at −78°C yields the triazolopyrazine scaffold after workup and purification.

Alternative Cyclization Pathways

The ACS Organic Chemistry publication highlights tele-substitution mechanisms for functionalizing the triazolopyrazine ring. For example, nucleophilic attack at position 8 can occur even when the leaving group is at position 6, enabling precise halogen placement. This is critical for introducing chlorine at position 8 after bromination at position 6.

Bromination Strategies

Bromine is introduced at position 6 through electrophilic aromatic substitution or via precursor incorporation.

Direct Bromination of the Triazolopyrazine Core

While direct bromination is challenging due to the electron-deficient nature of the ring, N-bromosuccinimide (NBS)* in acetonitrile at 0°C has been used for analogous systems. Reaction monitoring via LC-MS confirms the formation of the monobrominated product (observed m/z: 233.45 g/mol).

Bromine Incorporation During Cyclization

Using 5-bromopyridine-2,3-diamine as the starting material ensures bromine is pre-installed at position 6. This avoids post-cyclization functionalization challenges and improves yield (reported up to 75% in optimized conditions).

Chlorination via Tele-Substitution

Chlorine is introduced at position 8 through a tele-substitution mechanism, as detailed in the ACS Organic Chemistry study.

Reaction Conditions and Optimization

Tele-substitution is favored by:

  • Softer nucleophiles (e.g., KCl over NaOH)

  • Less polar solvents (e.g., toluene over DMF)

  • Lower base equivalents (≤1 eq)

  • Larger halogen leaving groups (Br > Cl)

For 6-bromo-triazolo[4,3-a]pyrazine, treatment with potassium chloride (3 eq) in toluene at 80°C for 12 hours achieves 68% yield of the 6-bromo-8-chloro product.

Mechanistic Insights

X-ray crystallography and isotope labeling experiments support a Meisenheimer complex intermediate , where the nucleophile attacks position 8 through a σ-complex stabilized by resonance. The bromine at position 6 electronically activates position 8 for substitution, despite their non-adjacent positions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-purity fractions are confirmed by thin-layer chromatography (TLC, R<sub>f</sub> = 0.3 in 1:1 ethyl acetate/hexane).

Analytical Data

  • Molecular Weight : 233.45 g/mol (observed via ESI-MS)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.72 (s, 1H, H-5), 8.34 (s, 1H, H-2)

  • XLogP3 : 2.1 (indicative of moderate lipophilicity)

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patented protocol describes a Parr shaker hydrogenation step for reducing intermediates at 60 psig hydrogen pressure, enabling multigram-scale production .

Chemical Reactions Analysis

Chemical Reactions Involving 6-Bromo-8-chloro- triazolo[4,3-A]pyrazine

6-Bromo-8-chloro- triazolo[4,3-A]pyrazine undergoes several chemical reactions that allow for structural modifications leading to derivatives with enhanced biological activities. Key reactions include:

  • Substitution Reactions : The halogen substituents (bromine and chlorine) facilitate nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

  • Oxidation Reactions : The compound can also participate in oxidation reactions using oxidizing agents like hydrogen peroxide.

Table of Chemical Reactions

Reaction TypeDescriptionExample Reagents
Nucleophilic SubstitutionSubstitution at halogen sitesAmines, Thiols
OxidationOxidation of functional groupsHydrogen Peroxide

Biological Activities and Mechanism of Action

The biological activity of 6-Bromo-8-chloro- triazolo[4,3-A]pyrazine has been explored in various studies. Notably:

  • Kinase Inhibition : Derivatives of this compound have shown promising inhibitory effects on kinases such as c-Met and VEGFR-2. These pathways are crucial in cancer progression and angiogenesis.

  • Antiproliferative Activity : Some derivatives exhibited significant antiproliferative activities against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table of Biological Activities

Activity TypeTargetIC50 Values (µM)
Kinase Inhibitionc-Met26.00
VEGFR-22.60
AntiproliferativeA5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:

  • A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among the compounds tested, some exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin. Specifically:
    • Compound 2e showed MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong antibacterial potential .

Other Biological Activities

Beyond antibacterial effects, triazolo[4,3-a]pyrazine derivatives have been linked to various other pharmacological activities:

  • Antidiabetic : Certain derivatives serve as pharmacophores in drugs like sitagliptin phosphate for treating type II diabetes mellitus.
  • Antifungal and Antimalarial : The scaffold has shown promise in developing antifungal and antimalarial agents.
  • Anticonvulsant : Some derivatives have been investigated for their anticonvulsant properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific sites on the triazolo-pyrazine scaffold can significantly influence biological activity. For example:

  • Substituents at the R₂ position can enhance lipophilicity and cell permeability, which are crucial for antibacterial efficacy.
  • Electron-donating groups on phenyl-substituted compounds have been associated with improved activity against bacterial strains .

Case Studies

  • Synthesis and Evaluation of Triazolo Derivatives :
    • A comprehensive study synthesized novel derivatives and characterized them using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. The evaluation highlighted that structural modifications could lead to enhanced antibacterial properties.
  • Molecular Docking Studies :
    • Molecular docking studies indicate that triazolo[4,3-a]pyrazine derivatives can bind effectively to bacterial topoisomerases, which are validated drug targets for antibiotic development. This binding inhibits essential bacterial functions such as DNA replication, showcasing the potential of these compounds in drug discovery programs .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrazine core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyrazine scaffold is versatile, with modifications at positions 3, 6, 7, and 8 significantly altering biological activity, synthetic accessibility, and physicochemical properties. Below is a detailed comparison of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with structurally related analogs:

3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine

  • Substituents : Chlorine at positions 3 and 8.
  • Synthesis : Optimized via four-step route (substitution, acylation, cyclization, chlorination) with 76.57% total yield .
  • Applications : Key intermediate for anticancer drugs; demonstrated improved yield and reduced byproducts compared to earlier methods .
  • The absence of bromine in 3,8-dichloro derivatives may reduce lipophilicity, affecting membrane permeability in biological systems .

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

  • Substituents : Chlorine at position 8.
  • Reactivity : Undergoes SNAr with amines in PEG400 at 120°C, achieving 73–99% yields (Table 3, ).
  • Key Differences: The additional bromine at position 6 in the target compound could enable sequential substitution reactions, offering more functionalization sites . Bromine’s stronger electron-withdrawing effect may deactivate the ring toward electrophilic attacks compared to mono-chloro analogs .

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

  • Substituents : Bromine at position 5, chlorine at position 8.
  • This positional isomerism highlights the importance of substitution patterns on reactivity and binding interactions .

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

  • Substituents : Bromine at position 8, methyl at position 5.
  • Key Differences :
    • The [1,5-a] ring fusion (vs. [4,3-a] in the target compound) modifies the electron density and steric environment, impacting interactions with biological targets like kinases or P2X7 receptors .
    • Methyl groups enhance metabolic stability but reduce SNAr reactivity compared to halogens .

Critical Analysis of Structural and Functional Differences

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl or phenyl groups) at position 3 or 6 reduce reactivity but enhance target selectivity in kinase inhibitors .
  • Pharmacokinetics : Halogenated derivatives generally exhibit improved blood-brain barrier penetration (e.g., P2X7 antagonist 25: 80% receptor occupancy at 10 mg/kg in rats) , though excessive lipophilicity may compromise solubility.

Biological Activity

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 1334135-75-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug discovery.

  • Molecular Formula : C5_5H2_2BrClN4_4
  • Molecular Weight : 233.45 g/mol
  • Purity : >95% .

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, often emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related triazolo[4,3-a]pyrazine derivatives indicate promising antibacterial efficacy:

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compoundNot specifiedNot specified
Compound 2e3216
Ampicillin3216

The structure-activity relationship studies suggest that modifications at specific positions on the triazole ring can enhance antibacterial activity. For instance, substituents that increase lipophilicity or form hydrogen bonds with bacterial targets have demonstrated improved efficacy .

Other Biological Activities

In addition to its antibacterial properties, derivatives of triazolo[4,3-a]pyrazine exhibit a range of biological activities:

  • Antidiabetic : Certain derivatives act as DPP-IV inhibitors, similar to sitagliptin phosphate .
  • Anti-inflammatory : Compounds have shown potential in inhibiting COX enzymes .
  • Anticonvulsant : Related compounds have been studied for their effects on seizure activity .

Case Studies

  • Antibacterial Evaluation :
    A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antibacterial properties using the microbroth dilution method. Among them, compounds with indole moieties exhibited superior activity due to their ability to interact with bacterial DNA gyrase .
  • SAR Analysis :
    Research into the SAR of triazolo[4,3-a]pyrazines revealed that compounds with longer alkyl chains at the R2_2 position showed enhanced cell permeability and antibacterial activity compared to aromatic groups. This finding underscores the significance of molecular structure in determining biological efficacy .

Q & A

Q. What are the primary synthetic routes for 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, and what limitations exist in current methodologies?

The most common synthesis begins with 2,3-dichloropyrazine, proceeding through cyclization with acid halides to form 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. Bromination at position 6 can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A key limitation is the restricted functionalization at position 7 due to steric hindrance and competing side reactions during alkylation/arylation steps . Alternative electrochemical-photochemical methods have been explored, where tetrazole intermediates are coupled to pyrazine derivatives, followed by photocyclization to form the triazolo-pyrazine core. These methods offer flexibility but require optimization for regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve substituent positions via coupling patterns (e.g., deshielded protons at positions 6 and 8).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C5_5H2_2BrClN4_4, theoretical mass: 233.91 g/mol).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity (>99%) and identifies UV-active impurities (e.g., oxidation byproducts) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Q. What biological activities are associated with the [1,2,4]triazolo[4,3-a]pyrazine scaffold, and how does bromo-chloro substitution modulate these effects?

The scaffold exhibits antimicrobial, anticancer, and kinase-inhibitory properties. Bromo-chloro substitution enhances electrophilicity, improving binding to nucleophilic residues in target proteins (e.g., c-Met kinase). For example:

  • Antimicrobial Activity : Derivatives show MICs of 12.5 µg/mL against Gram-negative bacteria via disruption of cell-wall synthesis .
  • Kinase Inhibition : Bromine at position 6 increases steric complementarity with hydrophobic pockets in c-Met/VEGFR-2, achieving IC50_{50} values <10 nM .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with diverse N7 substituents?

  • Combinatorial Libraries : Use carbonyl reagents (e.g., aldehydes, ketones) for N7 functionalization via reductive amination or Ullmann coupling.
  • Microwave-Assisted Synthesis : Reduces reaction times (from 24h to 2h) and improves yields (>80%) for sterically hindered aryl groups .
  • Protecting Groups : Boc-protected intermediates minimize side reactions during bromination .

Table 1 : Example Optimization Parameters

ParameterConditionYield Improvement
SolventDMF vs. THF+15%
CatalystPd(OAc)2_2/Xantphos+25%
Temperature80°C vs. RT+30%

Q. What strategies are effective for impurity profiling and quantification in this compound?

  • HPLC-MS : Identifies semiproducts (e.g., hydrazinopyrazine intermediates) and degradation products (e.g., oxidized diones) with LODs <0.1% .
  • Potentiometric Titration : Quantifies active substance (99.0–101.0%) using 0.1 M perchloric acid in anhydrous acetic acid, with uncertainty <0.22% .
  • Thermogravimetric Analysis (TGA) : Monitors hygroscopicity (weight loss <0.5% at 100°C) to ensure stability .

Q. How can contradictory biological data (e.g., varying IC50_{50}50​ values across studies) be resolved for triazolo-pyrazine derivatives?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 3 reduce renin inhibition but enhance c-Met binding) .
  • Computational Modeling : Molecular docking (AutoDock Vina) and free energy perturbation (FEP) calculations predict binding modes and explain potency variations (e.g., ACDFOPA-based derivatives vs. CDAPA analogs) .
  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (10 µM vs. 1 mM) in kinase assays .

Q. What methodologies enable the design of dual-target inhibitors (e.g., c-Met/VEGFR-2) using the 6-bromo-8-chloro-triazolo-pyrazine scaffold?

  • Fragment-Based Design : Link pyridazinone or pyrazine moieties to the core to engage dual active sites. For example:
    • Compound 21a : 4-oxo-pyridazinone substitution achieves IC50_{50} = 1.4 nM (c-Met) and 2.8 nM (VEGFR-2) .
  • Pharmacophore Hybridization : Merge structural features of known inhibitors (e.g., sitagliptin’s trifluoromethyl group) with the triazolo-pyrazine core .
  • In Vivo Testing : Sodium-depleted marmoset models assess blood pressure modulation (e.g., 3 mg/kg IV dose reduces MAP by 30%) .

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